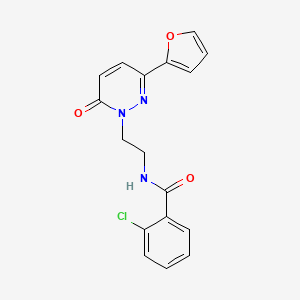
5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole involves its interactions with various cellular targets, including enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. It also interacts with certain proteins, such as tubulin, which is involved in cell division and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have potential therapeutic effects on the cardiovascular system, central nervous system, and gastrointestinal tract. However, further studies are required to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole is its versatility in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole. One of the areas of focus is the development of more potent and selective analogs for specific therapeutic targets. Another area of focus is the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are required to elucidate its mechanisms of action and interactions with cellular targets. Finally, its potential applications in other scientific fields, such as materials science and nanotechnology, also warrant further investigation.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole involves the reaction of 1-methyl-4-nitroimidazole with 4-methoxybenzyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-methylbenzenethiol in the presence of sodium hydride and dimethylformamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In pharmacology, it has been studied for its potential therapeutic effects on the cardiovascular system, central nervous system, and gastrointestinal tract. In biochemistry, it has been investigated for its interactions with various enzymes and proteins.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-4-6-15(7-5-14)13-23-19-20-12-18(21(19)2)16-8-10-17(22-3)11-9-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWPSASTLQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466595.png)






![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)
![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)